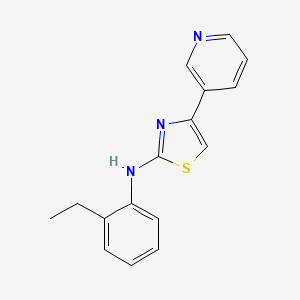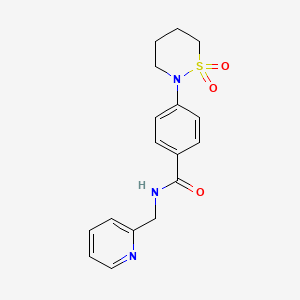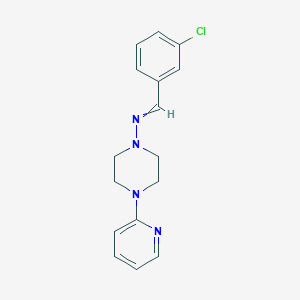
2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves various strategies, including the rearrangement of methoxy-substituted derivatives in formic acid, leading to different cyclic compounds (McMahon, Thornber, & Ruchirawat, 1982). Additionally, reductive amination and palladium-catalyzed reactions are employed for the synthesis of N-aryl derivatives, demonstrating the compound's versatility and potential in synthetic organic chemistry (Bracher, Glas, & Wirawan, 2021).
Molecular Structure Analysis
Investigations into the molecular structure of similar tetrahydroisoquinoline derivatives highlight the significance of their core structure in determining their chemical behavior and interaction with biological targets. The crystal structure analysis of related compounds offers insights into their spatial arrangement and potential reactivity patterns (Gudasi et al., 2006).
Wissenschaftliche Forschungsanwendungen
Chemical Rearrangements and Synthesis
- Methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, when heated in formic acid, undergo rearrangement to give 5-phenyl-2,3-dihydro-1H-3-benzazepines, which can be further reduced to 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines (McMahon, Thornber, & Ruchirawat, 1982).
- The compound has been involved in the improved synthesis of morphine, indicating its significance in pharmaceutical synthesis (Meuzelaar, Vliet, Maat, & Sheldon, 1999).
Enzymatic Applications
- It serves as a key intermediate in the industrial production of dextromethorphan, a widely used antitussive. A new cyclohexylamine oxidase was able to deracemize this compound under specific conditions, highlighting its role in enzyme-catalyzed synthesis (Wu et al., 2020).
Antitumor Applications
- Tetrahydroisoquinoline derivatives have shown antiproliferative activities against various cancer cell lines. Modifications to the tetrahydroisoquinoline core significantly affect their antiproliferative activity, underlining the importance of precise structural tuning in cancer therapeutics (Dohle et al., 2014).
- The compound STX3451, which includes a tetrahydroisoquinoline core, demonstrated increased cytotoxicity in breast cancer cells when used in conjunction with radiation. This highlights its potential as a therapeutic agent in oncology (Hargrave et al., 2022).
Novel Ring Systems and Synthetic Methodologies
- Research has also been conducted on the synthesis of complex ring systems and novel synthetic methodologies utilizing tetrahydroisoquinolines. This includes the creation of unique sixteen-membered rings and the development of efficient methods for producing N-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing the compound's versatility in organic chemistry (Abramovitch et al., 1989); (Bracher, Glas, & Wirawan, 2021).
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-17-8-6-14(7-9-17)12-18-11-10-15-4-2-3-5-16(15)13-18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVAVROQEIRQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-[(mesitylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5657597.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5657608.png)
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5657611.png)
![1-(4-ethyl-5-{1-[4-(methylthio)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5657614.png)
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5657621.png)


![N-benzyl-2-[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5657651.png)

![1-[(5-bromo-2-furyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5657666.png)
![4-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B5657688.png)
![N-({1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5657691.png)
![(2-fluorobenzyl)methyl{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5657696.png)
![2-{1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5657707.png)